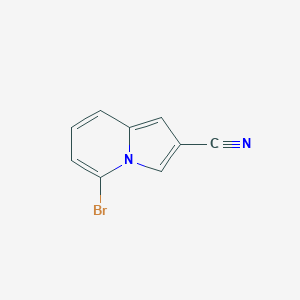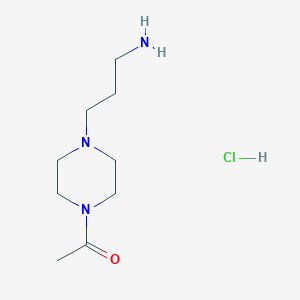
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H20ClN3O. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives .
科学的研究の応用
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in biochemical studies to investigate molecular interactions and pathways.
Medicine: Utilized in pharmaceutical research to develop new drugs and therapeutic agents.
Industry: Applied in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone
- 1-(4-(3-Aminopropyl)piperazin-1-yl)butanone
- 1-(4-(3-Aminopropyl)piperazin-1-yl)propanone
Uniqueness
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific research and industrial applications .
特性
分子式 |
C9H20ClN3O |
|---|---|
分子量 |
221.73 g/mol |
IUPAC名 |
1-[4-(3-aminopropyl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-9(13)12-7-5-11(6-8-12)4-2-3-10;/h2-8,10H2,1H3;1H |
InChIキー |
FKJJUVVHYCFQSJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


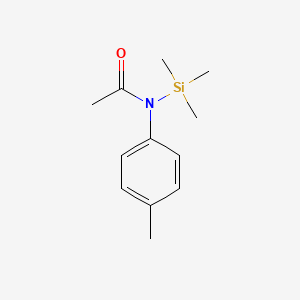

![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one](/img/structure/B15067848.png)
![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
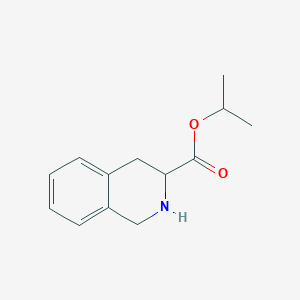
![Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B15067863.png)
![2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid](/img/structure/B15067866.png)
![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
![1-(Benzo[f]quinolin-2-yl)ethanone](/img/structure/B15067900.png)
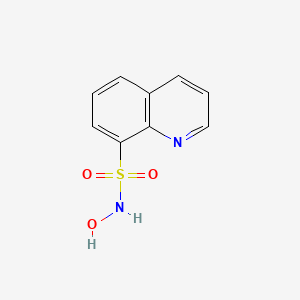
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)
